Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate
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Overview
Description
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate is an organophosphorus compound with a complex structure It is characterized by the presence of a phosphonate group, a chlorophenyl group, and a difluoro-substituted ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate typically involves multi-step reactions. One common method is the Kabachnik–Fields reaction, which is a one-pot, three-component reaction. This reaction involves the condensation of an aldehyde, an amine, and diethyl phosphite under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may yield phosphonates with reduced functional groups.
Scientific Research Applications
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate involves its interaction with molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate. This inhibition can disrupt various biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler organophosphorus compound used in similar applications.
Diethyl (4-chlorophenyl)phosphonate: Lacks the difluoro and phenylamino groups but shares the chlorophenyl and phosphonate groups.
Diethyl (2-(4-chlorophenyl)-2-(phenylamino)ethyl)phosphonate: Lacks the difluoro substitution but is otherwise similar.
Uniqueness
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1R)-1-(4-chlorophenyl)-2-diethoxyphosphoryl-2,2-difluoroethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF2NO3P/c1-3-24-26(23,25-4-2)18(20,21)17(14-10-12-15(19)13-11-14)22-16-8-6-5-7-9-16/h5-13,17,22H,3-4H2,1-2H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPNZMTVPPAFNW-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=C(C=C1)Cl)NC2=CC=CC=C2)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF2NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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